molecular formula C12H11NO B7963301 8-Ethylquinoline-3-carbaldehyde

8-Ethylquinoline-3-carbaldehyde

Cat. No.: B7963301
M. Wt: 185.22 g/mol
InChI Key: MAQSJFSXSKNUMF-UHFFFAOYSA-N
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Description

8-Ethylquinoline-3-carbaldehyde is an organic compound with the molecular formula C₁₂H₁₁NO and a molecular weight of 185.22 g/mol . It belongs to the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. This compound is characterized by an ethyl group at the 8th position and an aldehyde group at the 3rd position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethylquinoline-3-carbaldehyde can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with aldehydes under acidic conditions. Another method includes the use of microwave-assisted synthesis, which offers a greener and more efficient route .

Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs catalytic processes. Transition metal catalysts, such as palladium or copper, are frequently used to facilitate the cyclization reactions. Additionally, solvent-free conditions and the use of ionic liquids have been explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Ethylquinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed:

Scientific Research Applications

8-Ethylquinoline-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Ethylquinoline-3-carbaldehyde involves its interaction with specific molecular targets. In the context of its antitumor activity, it inhibits tubulin polymerization, which is crucial for cell division. By binding to the colchicine binding site on tubulin, it disrupts the microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 3-Ethylquinoline-8-carbaldehyde
  • Quinoline-3-carbaldehyde

Comparison: 8-Ethylquinoline-3-carbaldehyde is unique due to the presence of both an ethyl group and an aldehyde group on the quinoline ring. This structural configuration imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 2-chloroquinoline-3-carbaldehyde has a chlorine atom instead of an ethyl group, which alters its electronic properties and reactivity . Similarly, 3-ethylquinoline-8-carbaldehyde has the ethyl group at a different position, leading to variations in its chemical behavior .

Biological Activity

8-Ethylquinoline-3-carbaldehyde is a compound belonging to the quinoline family, known for its diverse biological activities. This article reviews the biological properties, synthesis, and potential applications of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H11NC_{11}H_{11}N with a molecular weight of approximately 173.21 g/mol. The compound features a quinoline ring structure with an ethyl group at position 8 and an aldehyde functional group at position 3, which significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of various synthesized quinoline derivatives against Gram-positive and Gram-negative bacteria. Notably, compounds similar to this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics like ciprofloxacin .

Antioxidant Properties

The antioxidant capacity of this compound has been assessed using various in vitro assays. Compounds in this class have shown moderate to strong radical scavenging activity, particularly against free radicals such as DPPH (1,1-diphenyl-2-picrylhydrazyl). The antioxidant activity is attributed to the presence of the electron-rich quinoline moiety .

Anticancer Potential

Quinoline derivatives are also being explored for their anticancer properties. In vitro studies have indicated that certain derivatives can inhibit the growth of cancer cell lines by inducing apoptosis. The mechanisms often involve interference with DNA synthesis or disruption of cellular signaling pathways associated with cancer progression .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Vilsmeier Formylation : This method involves the reaction of 8-ethylquinoline with a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) to introduce the formyl group at position 3.
  • Electrophilic Substitution : The ethyl group on the quinoline ring can facilitate electrophilic substitutions that lead to the formation of various derivatives with enhanced biological activities.

Study on Antibacterial Activity

In a recent study, several quinoline derivatives were synthesized and screened for antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. Among these, compounds containing the 8-ethylquinoline structure exhibited promising results, particularly against Pseudomonas aeruginosa, where they showed inhibition zones exceeding those of some conventional antibiotics .

CompoundInhibition Zone (mm)
This compound10.00 ± 0.44
Ciprofloxacin8.33 ± 0.44
ControlNo inhibition

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound to biological targets such as DNA gyrase and topoisomerases. These studies suggest that the compound has a favorable binding energy, indicating potential as an inhibitor in bacterial DNA replication processes .

Properties

IUPAC Name

8-ethylquinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-2-10-4-3-5-11-6-9(8-14)7-13-12(10)11/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQSJFSXSKNUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=CC(=CN=C21)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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